
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)pent-4-enamide, also known as DMF-PEN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMF-PEN is a synthetic compound that can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : A method for preparing enamides, including derivatives similar to N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)pent-4-enamide, involves the migration of double bonds in unsaturated amides. This technique is particularly useful for N-(but-3-enyl)amides but yields a mixture of products for N-(pent-4-enyl) amides (Sergeyev & Hesse, 2003).
Chemical Reactions and Compounds : Treatment of 2,5-dimethylfuran with other chemicals has led to the formation of novel compounds with varying structures and properties, as demonstrated in organocatalysis studies (Harmata et al., 2003).
X-Ray Crystallography : Enaminones containing structures similar to the compound of interest have been confirmed using single crystal X-ray crystallography, helping to elucidate their molecular configurations (Bhat et al., 2018).
Applications in Biological and Chemical Research
Antibacterial Activity : Certain enaminones, structurally similar to this compound, have been evaluated for their antibacterial activity, showing mild or no activity against common bacterial strains (Cindrić et al., 2018).
Fluorescent Chemosensor : Certain derivatives of 2,5-dimethylfuran have been used as fluorescent chemosensors for detecting metal ions and chemicals like picric acid, suggesting potential sensor applications for similar compounds (Shylaja et al., 2020).
Catalytic Reduction : Research on furanic compounds, including 2,5-dimethylfuran derivatives, focuses on their reduction with hydrogen over heterogeneous catalysts, highlighting their potential in bio-refinery applications (Nakagawa et al., 2013).
Photophysical and High-Pressure Studies
Photophysical Investigations : Studies on dimethylfuran derivatives have explored their interactions in different solvents, providing insights into their photophysical properties and potential applications as dyes or probes (Khan & Asiri, 2016).
High-Pressure Reactions : The reaction of 2,5-dimethylfuran with other chemicals under high pressure has been studied, leading to the formation of novel compounds and derivatives (Jurczak & Pikul, 1988).
Eigenschaften
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-5-6-13(16)14-8-12(15)11-7-9(2)17-10(11)3/h4,7,12,15H,1,5-6,8H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFXXWXXJUDDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)CCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
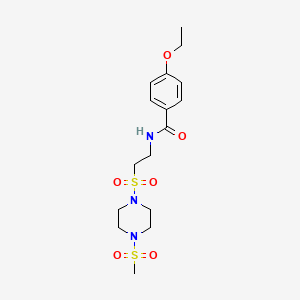
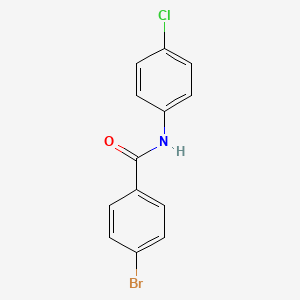
![2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2513296.png)

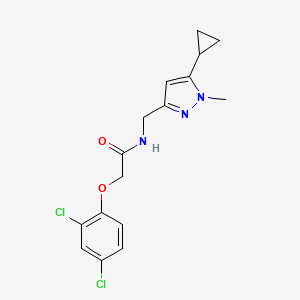

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2513302.png)
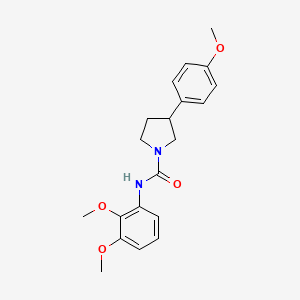

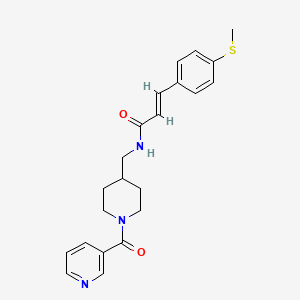

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide](/img/structure/B2513311.png)

![2-[3-(4-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride](/img/structure/B2513313.png)
